2-Formyl-3-methylbutanenitrile
Overview
Description
2-Formyl-3-methylbutanenitrile is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . Unfortunately, detailed structural analysis is not available in the current literature.Physical And Chemical Properties Analysis
This compound has a boiling point of 174.1±23.0 °C and a density of 0.933±0.06 g/cm3 . It has a molar refractivity of 29.9±0.3 cm3 . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
1. Biofuel and Solvent Production
2-Formyl-3-methylbutanenitrile is closely related to compounds used in the sustainable production of biofuels, specifically as a precursor for methyl ethyl ketone (MEK). MEK is a valuable petrochemical with extensive applications as a solvent. Research has been focused on developing biosynthetic pathways in microorganisms for sustainable MEK production, highlighting the potential of this compound derivatives in biofuel and solvent industries (Tokic et al., 2018).
2. Synthesis of Complex Compounds
3-Formyl-2-quinolones, structurally similar to this compound, are used as versatile building blocks in synthesizing complex compounds with various biological activities. These compounds serve as substrates for creating a range of derivatives, including nitriles, highlighting the synthetic utility of this compound related compounds (Valencia et al., 2022).
3. Aroma Chemistry
Derivatives of this compound, such as 2,2-bis(prenyl)-3-oxobutyronitrile, have been studied for their unique olfactory properties. These compounds exhibit diverse sensory thresholds and characteristics, suggesting their potential application in fragrance and aroma chemistry (Hauser et al., 2018).
4. Combustion and Flame Studies
Studies related to the combustion of methylbutanol, which shares structural similarities with this compound, provide insights into the combustion characteristics of biofuels. These studies are crucial for developing alternative fuels and understanding their combustion behavior (Park et al., 2015).
5. Pharmaceutical Impurity Analysis
In pharmaceuticals, compounds similar to this compound, like 2-benzyl-2-methylbut-3-enenitrile, are evaluated for their safety as fragrance ingredients. This includes assessments of genotoxicity, toxicity, and environmental impact, which are relevant for understanding the safety profile of this compound derivatives in medicinal applications (Api et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-formyl-3-methylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMMJHMFZQJKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956066 | |
Record name | 2-Formyl-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345581-33-1 | |
Record name | 2-Formyl-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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